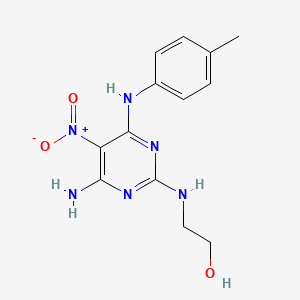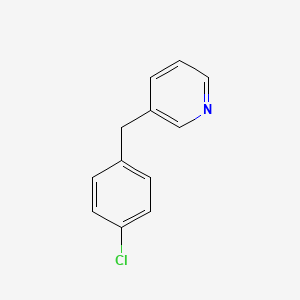![molecular formula C19H19F3N6O3 B2494158 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1251663-72-5](/img/structure/B2494158.png)
2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine bearing a 4-oxo-pyridazinone moiety . It has been studied for its potential as a c-Met kinase inhibitor .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the design of compounds bearing 4-oxo-pyridazinone moieties . A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyrazine core bearing a 4-oxo-pyridazinone moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve oxidative cyclization . The IC50 values of these compounds were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL4573918, also known as 2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, focusing on six unique applications:
Anticancer Research
CHEMBL4573918 has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .
Neuroprotective Agents
Research has explored the neuroprotective properties of CHEMBL4573918, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress highlights its potential in developing treatments for these conditions .
Antiviral Applications
CHEMBL4573918 has been investigated for its antiviral properties, especially against RNA viruses. Its mechanism of action involves inhibiting viral replication by targeting specific viral enzymes. This makes it a valuable compound in the search for new antiviral drugs, particularly for emerging viral infections .
Cardiovascular Research
In cardiovascular research, CHEMBL4573918 has been evaluated for its potential to modulate cardiovascular functions. Studies suggest that it can influence blood pressure regulation and protect against ischemic damage, making it a candidate for developing new cardiovascular therapies.
These applications highlight the diverse potential of CHEMBL4573918 in various fields of scientific research. Each application area offers a unique opportunity for further investigation and development, contributing to advancements in medical and pharmaceutical sciences.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-13(2-4-14)11-24-15(29)12-28-18(30)27-6-5-23-16(17(27)25-28)26-7-9-31-10-8-26/h1-6H,7-12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRXZFCSLKKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
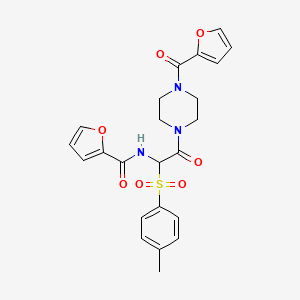


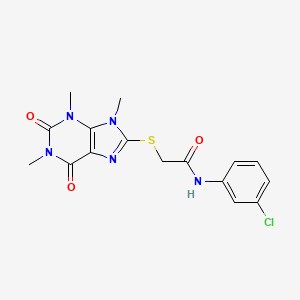
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

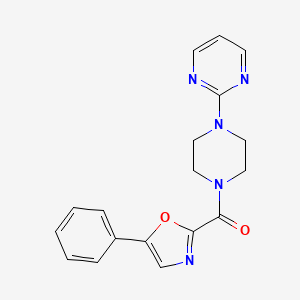
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
